3-(Difluoromethoxy)piperidine
Overview
Description
3-(Difluoromethoxy)piperidine, also known as 3-DFMP, is a chemical compound that has been the focus of research in various scientific fields. The IUPAC name for this compound is 3-((difluoromethoxy)methyl)piperidine .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of this compound is C6H11F2NO . The InChI code for this compound is 1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2 .Chemical Reactions Analysis
Piperidine is a vital fundament in the production of drugs. This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .Physical and Chemical Properties Analysis
This compound has a molecular weight of 151.16 . It is a liquid at room temperature .Scientific Research Applications
1. Building Blocks in Discovery Chemistry
3-Fluoro- and trifluoromethylthio-piperidines, analogous to 3-(Difluoromethoxy)piperidine, are crucial in discovery chemistry. They offer a simple and efficient method to be chemoselectively derivatized with high diastereocontrol, providing a versatile foundation for further chemical modifications (García-Vázquez et al., 2021).
2. Synthesis of 3-Alkoxy-4,4-difluoropiperidines
The first synthesis of 3-alkoxy-4,4-difluoropiperidines was achieved through deoxofluorination of 3-alkoxy-4-piperidinones. These compounds are significant as they act as building blocks for agrochemical and pharmaceutical applications. The process included selective N- and O-deprotection and oxidation of 4,4-difluoro-3,3-dihydroxypiperidine, indicating the utility and versatility of these compounds in various chemical syntheses (Surmont et al., 2009).
3. Catalytic Trifluoromethoxylation of Alkenes
A novel approach in the trifluoromethoxylation of unactivated alkenes has been developed, leading to the formation of 3-OCF3 substituted piperidines. The method utilized a palladium catalyst, indicating the compound's role in introducing trifluoromethoxy groups into piperidines, thereby expanding the chemical space of fluorinated heterocycles (Chen, Chen, & Liu, 2015).
4. Synthesis of Fluorinated Nitrogen Heterocycles
The synthesis of 3-fluoro-2-methylene-pyrrolidine and -piperidine was achieved using a combination of gold-catalyzed hydroamination reaction followed by electrophilic fluorination. This method emphasizes the importance of this compound analogs in synthesizing fluorinated nitrogen heterocycles, a crucial component in medicinal chemistry and material science (Simonneau et al., 2011).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
3-(difluoromethoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLBTFBEDGNWFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240528-91-9 | |
Record name | 3-(difluoromethoxy)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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